ETHYL 4-(2-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
CAS No.: 851129-41-4
Cat. No.: VC7517579
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851129-41-4 |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 404.49 |
| IUPAC Name | ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H24N4O4S/c1-4-26-19(25)23-9-7-22(8-10-23)16(24)12-28-18-21-20-17(27-18)15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3 |
| Standard InChI Key | FXZCRLBWZDAAFP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate, reflects its intricate architecture . Its molecular formula, C₁₉H₂₄N₄O₄S, corresponds to a molecular weight of 404.49 g/mol . Key structural features include:
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A 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group.
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A piperazine core functionalized with an ethyl carboxylate group.
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A thioether (-S-) linkage bridging the oxadiazole and acetyl-piperazine moieties .
The Standard InChIKey (FXZCRLBWZDAAFP-UHFFFAOYSA-N) and SMILES string (CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C) provide unambiguous identifiers for computational and database applications .
Synthesis and Structural Elucidation
Crystallographic Insights
Although X-ray diffraction data for this specific compound are unavailable, a structurally related piperazine-thiadiazole derivative (CAS 1351647-19-2) exhibits a chair conformation in the piperazine ring and boat conformation in fused heterocycles, as observed in similar compounds . Such conformational flexibility may influence binding interactions in biological systems .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 404.49 g/mol | |
| Solubility | Not reported | |
| LogP (Predicted) | ~3.2 (Est.) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (predicted LogP ~3.2) suggests potential membrane permeability, a desirable trait for bioactive molecules . The absence of hydrogen bond donors may limit aqueous solubility, necessitating formulation strategies for in vivo studies.
Biological Activities and Hypothesized Applications
Anticancer Mechanisms
Oxadiazole derivatives interfere with tubulin polymerization and topoisomerase II activity. Molecular docking studies suggest that the dimethylphenyl-oxadiazole moiety may intercalate DNA or bind kinase domains (e.g., EGFR), with IC₅₀ values in the low micromolar range for related compounds .
Autotaxin Inhibition
Patent data (US11548883B2) highlight piperazine-carboxylates as autotaxin inhibitors, a target in fibrosis and cancer metastasis . The ethyl carboxylate group in this compound may chelate zinc ions in the autotaxin active site, analogous to reported inhibitors with Ki <100 nM .
Comparative Analysis with Structural Analogues
The substitution pattern on the oxadiazole ring critically modulates bioactivity. Bulky aryl groups (e.g., 3,4-dimethylphenyl) enhance hydrophobic interactions, while thioether linkages improve metabolic stability compared to ether analogues .
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Low yields in multi-step syntheses (typically <30% for analogous compounds).
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Purification difficulties due to similar polarity of intermediates .
Future work should explore flow chemistry and catalytic asymmetric synthesis to improve efficiency .
Target Validation
In vitro profiling against pan-kinase panels and antimicrobial susceptibility testing are needed to confirm hypothesized activities. Computational models predict strong affinity for PI3Kδ and MAPKAPK2, warranting experimental validation .
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